Ethene, (methylsulfinyl)-
Overview
Description
“Ethene, (methylsulfinyl)-” is a chemical compound with the molecular formula C3H6OS . It is also known by other names such as Sulfoxide, methyl vinyl; Methyl vinyl sulfoxide .
Synthesis Analysis
Vinyl sulfones, which include “Ethene, (methylsulfinyl)-”, have been known for their synthetic utility in organic chemistry. They easily participate in 1,4-addition reactions and cycloaddition reactions . Traditional methods used for the synthesis of vinyl sulfones include olefin metathesis, conjugate reduction, asymmetric dihydroxylation (AD), and the use of vinyl sulfones to arrive at highly functionalized targets .
Molecular Structure Analysis
The molecular structure of “Ethene, (methylsulfinyl)-” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule .
Scientific Research Applications
Stereospecific Reductive Desulfinylation : A study by Ogura, Arai, and Tsuchihashi (1982) investigated the stereospecific reductive desulfinylation of 1-aryl-2-(methylsulfinyl)-2-(methylthio)ethene. They found that it reacts with ethylmagnesium chloride to predominantly yield (Z)-1-aryl-2-(methylthio)ethene. This reaction is stereospecific and involves a Knoevenagel-type condensation process (Ogura, Arai, & Tsuchihashi, 1982).
Gas Phase Reactions of Methylsulfinyl Anions : Downard et al. (1992) explored the gas-phase reactions of the methylsulfinyl anion. They found that this anion reacts with CS2 and SO2 in slow reactions to form various products, including OCS−2 and SO−3. The study indicates that the methylsulfinyl anion is a weak base and a weak oxidizing agent (Downard et al., 1992).
Olefin Metathesis Catalysts : Poater et al. (2007) conducted a study on the reactivity of ethene with model olefin metathesis catalysts. They used density functional theory calculations to understand the catalysts' efficiency and found that unsymmetrical catalysts are more efficient for olefin metathesis (Poater et al., 2007).
Copolymerization in Ethene/4-Methyl-1-Pentene : Losio et al. (2008) examined the copolymerization of ethene and 4-methyl-1-pentene, finding a novel microstructure in the resultant copolymers. They identified that the copolymers consist predominantly of sequences of ethene alternating with sequences of 4-methyl-1-pentene (Losio et al., 2008).
Hydrocarbon Activation on Acidic Zeolites : Zhu et al. (2008) studied the methylation of ethene with methanol over MFI zeolites. They discovered that weakly acidic catalysts lead to superior propene selectivity due to the prevention of side reactions associated with the formation of ethene oligomers (Zhu et al., 2008).
Future Directions
properties
IUPAC Name |
1-methylsulfinylethene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6OS/c1-3-5(2)4/h3H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDBCWCQRQREBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60907768 | |
Record name | (Methanesulfinyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60907768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethene, (methylsulfinyl)- | |
CAS RN |
10258-86-3 | |
Record name | Ethene, (methylsulfinyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010258863 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Methanesulfinyl)ethene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60907768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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